4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol
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Overview
Description
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of cyclopentanes. This compound is characterized by a cyclopentane ring substituted with an ethyl group, two methyl groups, a phenyl group, and a thiol group. The presence of the thiol group imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol typically involves multi-step organic reactions. One common method is the alkylation of cyclopentanone derivatives followed by thiolation. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be employed to enhance the reaction rates and yields. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Alkyl halides or sulfonates are used as electrophiles in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Cyclopentane derivatives
Substitution: Thioethers, sulfur-containing compounds
Scientific Research Applications
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1,1-dimethylcyclopentane
- 1-Phenylcyclopentane
- Cyclopentanethiol
Uniqueness
4-Ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol is unique due to the combination of its substituents, which impart distinct chemical and biological properties
Properties
CAS No. |
54007-82-8 |
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Molecular Formula |
C15H22S |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C15H22S/c1-4-12-10-14(2,3)15(16,11-12)13-8-6-5-7-9-13/h5-9,12,16H,4,10-11H2,1-3H3 |
InChI Key |
SWAKXBCNYQWIKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(C1)(C2=CC=CC=C2)S)(C)C |
Origin of Product |
United States |
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